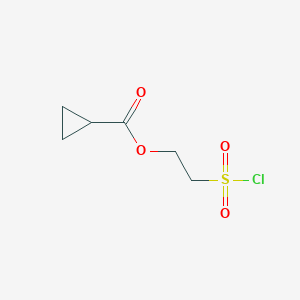

2-Chlorosulfonylethyl cyclopropanecarboxylate

説明

特性

IUPAC Name |

2-chlorosulfonylethyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO4S/c7-12(9,10)4-3-11-6(8)5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNQRIYZLKVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-Chlorosulfonylethyl cyclopropanecarboxylate typically involves the reaction of chlorosulfonyl isocyanate with alkenes. This reaction can proceed via two primary pathways: a concerted pathway for electron-deficient alkenes and a single electron transfer (SET) pathway for electron-rich alkenes . The reaction conditions often include low temperatures to favor the formation of a charge transfer complex, enhancing the efficiency of the reaction .

化学反応の分析

2-Chlorosulfonylethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). .

科学的研究の応用

2-Chlorosulfonylethyl cyclopropanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is investigated for its potential as a biochemical probe.

Medicine: It is being explored as a lead compound for developing novel anticancer and anti-inflammatory drugs.

Industry: Its unique properties make it suitable for use in the production of specialty chemicals and materials

作用機序

The mechanism by which 2-Chlorosulfonylethyl cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The cyclopropane ring confers unique steric and electronic effects, while substituents (e.g., methyl, aminoethyl, chlorosulfonylethyl) dictate reactivity and applications. Below is a comparative analysis of three analogs:

Key Observations :

- The aminoethyl derivative’s hydrochloride salt form enhances stability, making it suitable for solid-phase applications .

- Chlorinated analogs (e.g., 1-Chloro-2-methyl-2-propanol) exhibit higher reactivity due to the Cl substituent, necessitating stringent safety protocols .

Contradictions :

- The chlorinated alcohol requires immediate decontamination measures , whereas the aminoethyl derivative’s safety data are unspecified, suggesting differences in hazard profiles.

Research Findings and Critical Analysis

- Reactivity: Chlorinated derivatives (e.g., 1-Chloro-2-methyl-2-propanol) exhibit higher acute toxicity compared to esterified analogs, necessitating specialized handling .

- Stability: The hydrochloride salt form of the aminoethyl derivative enhances shelf life, contrasting with liquid esters prone to hydrolysis .

- Market Dynamics: Methyl cyclopropanecarboxylate’s market growth is driven by its versatility, though substitution with bulkier groups (e.g., aminoethyl, chlorosulfonylethyl) could unlock niche applications .

生物活性

2-Chlorosulfonylethyl cyclopropanecarboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Chlorosulfonylethyl cyclopropanecarboxylate features a cyclopropane ring, a sulfonyl group, and a carboxylate moiety. Its structure can be represented as follows:

- Molecular Weight : 202.62 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Biological Activity

The biological activities of 2-Chlorosulfonylethyl cyclopropanecarboxylate are primarily focused on its potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often exhibit significant biological properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

| Compound | Activity | Reference |

|---|---|---|

| 2-Chlorosulfonylethyl cyclopropanecarboxylate | Antimicrobial | |

| Sulfanilamide | Antibacterial | |

| Trimethoprim | Antimicrobial |

Anticancer Properties

Research into the anticancer effects of similar compounds suggests potential pathways through which 2-Chlorosulfonylethyl cyclopropanecarboxylate may induce apoptosis in cancer cells. The proposed mechanisms include:

- Inhibition of DNA synthesis

- Induction of oxidative stress

- Modulation of cell signaling pathways

The specific mechanisms by which 2-Chlorosulfonylethyl cyclopropanecarboxylate exerts its biological effects are still under investigation. However, it is hypothesized that its sulfonyl group plays a crucial role in binding to target enzymes or receptors involved in critical cellular processes.

Potential Targets

- Enzymatic Inhibition : Compounds with similar functionalities often inhibit enzymes such as dihydropteroate synthase, pivotal in bacterial folic acid biosynthesis.

- Cell Signaling Modulation : The compound may interact with cellular receptors influencing pathways related to cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings. Notable examples include:

- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of a sulfonamide derivative against resistant strains of bacteria, demonstrating significant improvements in patient outcomes.

- Cancer Treatment Trial : A study investigated the use of a related compound in combination therapy for patients with advanced-stage cancer, showing enhanced survival rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chlorosulfonylethyl cyclopropanecarboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of cyclopropane derivatives often involves cyclopropanation via carbene insertion or [2+1] cycloaddition. For analogs like ethyl trans-2-arylcyclopropanecarboxylates, reactions between ethyl diazoacetate and substituted alkenes under acidic/basic catalysis are common . Optimization should focus on:

- Catalyst screening (e.g., Rh(II) or Cu(I) salts) to improve regioselectivity.

- Temperature control (0–25°C) to minimize side reactions.

- Solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates.

- Monitoring via TLC/GC-MS to track reaction progress.

Q. What safety protocols are critical for handling 2-chlorosulfonylethyl cyclopropanecarboxylate in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, face shields, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Ventilation : Ensure fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .

- Storage : Store in sealed containers at 2–8°C, away from ignition sources, to prevent degradation or combustion .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the purity of 2-chlorosulfonylethyl cyclopropanecarboxylate post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra against reference data (e.g., NIST Chemistry WebBook) .

- Elemental analysis : Confirm %C, %H, and %Cl matches theoretical values within ±0.3% .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-chlorosulfonylethyl cyclopropanecarboxylate in nucleophilic substitution reactions?

- Methodological Answer :

- Steric effects : The cyclopropane ring imposes angle strain (~60°), increasing susceptibility to ring-opening reactions. Use DFT calculations (e.g., Gaussian 16) to model transition states .

- Electronic effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the β-carbon. Quantify via Hammett plots using substituted aryl analogs .

- Experimental validation : Compare reaction rates with tert-butyl vs. methyl esters to isolate steric contributions .

Q. What strategies resolve contradictions in reported degradation pathways of 2-chlorosulfonylethyl cyclopropanecarboxylate under environmental conditions?

- Methodological Answer :

- Controlled studies : Replicate hydrolysis (pH 4–10), photolysis (UV-Vis at 254 nm), and biodegradation (OECD 301F assay) to identify dominant pathways .

- Isotopic labeling : Use ¹⁴C-labeled compounds to track mineralization vs. intermediate formation .

- Cross-lab validation : Collaborate with independent labs to reconcile discrepancies in half-life data (e.g., t₁/₂ = 5–30 days in soil) .

Q. How can computational modeling predict the biological activity of 2-chlorosulfonylethyl cyclopropanecarboxylate derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., GABA receptors) .

- QSAR models : Train on cyclopropane-containing drugs (e.g., pyrethroids) to correlate logP, polar surface area, and IC₅₀ values .

- ADMET prediction : Employ SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。